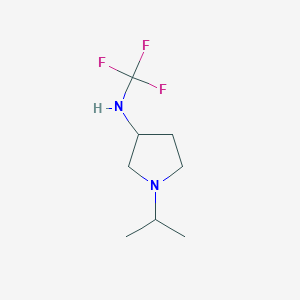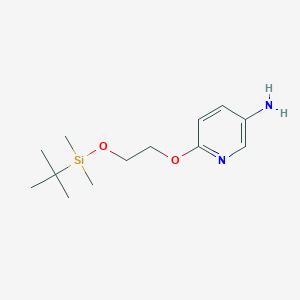
6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine: is a compound that features a pyridine ring substituted with an amine group at the 3-position and a tert-butyldimethylsilyl-protected ethoxy group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often in solvents like dimethylformamide (DMF) or acetonitrile, and at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow processes and the use of automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyl (TBDMS) group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be performed using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanamine
- 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine is unique due to its combination of a pyridine ring with a tert-butyldimethylsilyl-protected ethoxy group and an amine group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H24N2O2Si |
|---|---|
Peso molecular |
268.43 g/mol |
Nombre IUPAC |
6-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]pyridin-3-amine |
InChI |
InChI=1S/C13H24N2O2Si/c1-13(2,3)18(4,5)17-9-8-16-12-7-6-11(14)10-15-12/h6-7,10H,8-9,14H2,1-5H3 |
Clave InChI |
SNEMVEOTGKPRRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


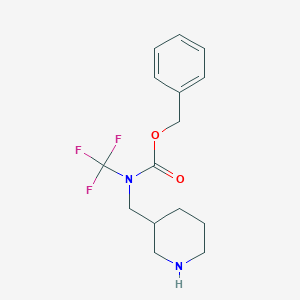
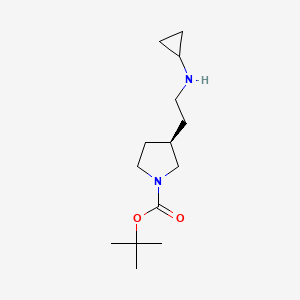
![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
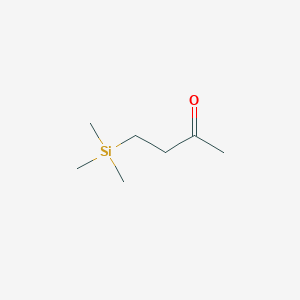
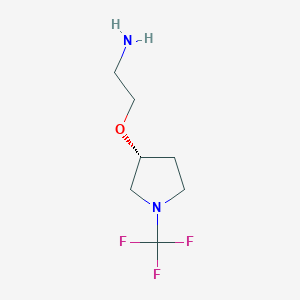
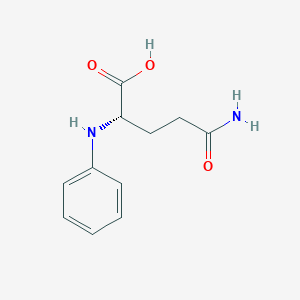

![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)
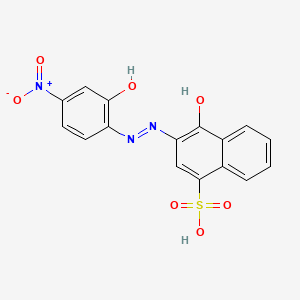
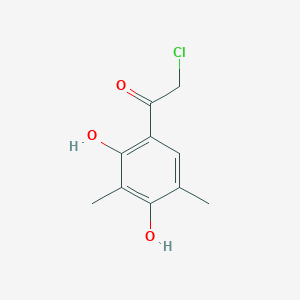
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)

